molecular formula C17H33NO3 B14369933 L-Proline, 1-dodecyl-4-hydroxy-, trans- CAS No. 90245-04-8

L-Proline, 1-dodecyl-4-hydroxy-, trans-

Cat. No.: B14369933
CAS No.: 90245-04-8
M. Wt: 299.4 g/mol
InChI Key: ASIMSXYQVHVZEO-CVEARBPZSA-N
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Description

L-Proline, 1-dodecyl-4-hydroxy-, trans- is a derivative of L-proline, an amino acid that plays a crucial role in the synthesis of proteins. This compound is characterized by the presence of a dodecyl group and a hydroxyl group in the trans configuration. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, 1-dodecyl-4-hydroxy-, trans- typically involves the hydroxylation of L-proline. One common method is the enzymatic hydroxylation using proline 4-hydroxylase, which converts L-proline into trans-4-hydroxy-L-proline. This reaction requires the presence of 2-oxoglutarate and molecular oxygen as co-substrates .

Industrial Production Methods

Industrial production of this compound often employs microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce proline 4-hydroxylase, facilitating the large-scale production of trans-4-hydroxy-L-proline . This method is preferred due to its efficiency and lower environmental impact compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

L-Proline, 1-dodecyl-4-hydroxy-, trans- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride can be used to substitute the hydroxyl group with a chlorine atom.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of L-proline, 1-dodecyl-.

    Substitution: Formation of L-proline, 1-dodecyl-4-chloro-, trans-.

Comparison with Similar Compounds

L-Proline, 1-dodecyl-4-hydroxy-, trans- can be compared with other hydroxylated derivatives of proline:

    Trans-4-hydroxy-L-proline: Similar in structure but lacks the dodecyl group.

    Trans-3-hydroxy-L-proline: Hydroxyl group is located at the 3-position instead of the 4-position.

    Cis-4-hydroxy-L-proline: Hydroxyl group is in the cis configuration.

The presence of the dodecyl group in L-Proline, 1-dodecyl-4-hydroxy-, trans- imparts unique hydrophobic properties, making it distinct from other hydroxylated proline derivatives.

Properties

CAS No.

90245-04-8

Molecular Formula

C17H33NO3

Molecular Weight

299.4 g/mol

IUPAC Name

(2S,4R)-1-dodecyl-4-hydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C17H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(19)13-16(18)17(20)21/h15-16,19H,2-14H2,1H3,(H,20,21)/t15-,16+/m1/s1

InChI Key

ASIMSXYQVHVZEO-CVEARBPZSA-N

Isomeric SMILES

CCCCCCCCCCCCN1C[C@@H](C[C@H]1C(=O)O)O

Canonical SMILES

CCCCCCCCCCCCN1CC(CC1C(=O)O)O

Origin of Product

United States

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